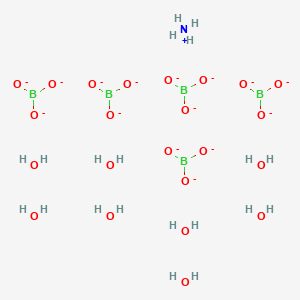
3,3'-((6-Hydroxy-1,3,5-triazine-2,4-diyl)bis(oxy))dipropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-carboxyethyl)isocyanurate is a chemical compound with the molecular formula C9H11N3O7. It is a derivative of isocyanuric acid, featuring carboxyethyl groups attached to the isocyanurate ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-carboxyethyl)isocyanurate can be synthesized through the reaction of isocyanuric acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction scheme is as follows:
Isocyanuric acid+Ethyl chloroacetate→Bis(2-carboxyethyl)isocyanurate+By-products
Industrial Production Methods
In industrial settings, the production of bis(2-carboxyethyl)isocyanurate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-carboxyethyl)isocyanurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxyethyl groups to alcohols.
Substitution: The carboxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isocyanurate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-carboxyethyl)isocyanurate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Bis(2-carboxyethyl)isocyanurate is used in the production of flame retardants, coatings, and adhesives due to its thermal stability and reactivity.
Wirkmechanismus
The mechanism of action of bis(2-carboxyethyl)isocyanurate involves its ability to form stable complexes with various metal ions and organic molecules. The carboxyethyl groups enhance its solubility and reactivity, allowing it to interact with molecular targets such as enzymes and receptors. The isocyanurate ring provides a rigid framework that contributes to the compound’s stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(2-carboxyethyl)isocyanurate: Similar structure but with three carboxyethyl groups.
Tri(hydroxyethyl)isocyanurate: Contains hydroxyethyl groups instead of carboxyethyl groups.
Tri(epoxypropyl)isocyanurate: Features epoxypropyl groups.
Uniqueness
Bis(2-carboxyethyl)isocyanurate is unique due to its specific combination of carboxyethyl groups and the isocyanurate ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes and its thermal stability are particularly noteworthy.
Eigenschaften
Molekularformel |
C9H11N3O7 |
|---|---|
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
3-[[4-(2-carboxyethoxy)-6-oxo-1H-1,3,5-triazin-2-yl]oxy]propanoic acid |
InChI |
InChI=1S/C9H11N3O7/c13-5(14)1-3-18-8-10-7(17)11-9(12-8)19-4-2-6(15)16/h1-4H2,(H,13,14)(H,15,16)(H,10,11,12,17) |
InChI-Schlüssel |
ZMOPDSBYBGMOCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC1=NC(=NC(=O)N1)OCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)

![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide; trifluoroacetic acid](/img/structure/B13831950.png)
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
